Larotaxel

Descripción general

Descripción

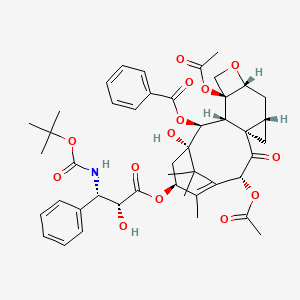

Larotaxel es un compuesto de tipo taxano que se ha utilizado experimentalmente en quimioterapia. Es conocido por su capacidad de estabilizar los microtúbulos, impidiendo así su desensamblaje y bloqueando la división celular en la fase G2-M. Este compuesto es un taxano modificado de nueva generación, preparado como un solo diastereómero mediante síntesis parcial a partir de 10-desacetil baccatina III, un taxano natural mayoritario extraído de las agujas de los tejos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Larotaxel se sintetiza mediante síntesis parcial a partir de 10-desacetil baccatina III. El proceso implica varios pasos, incluida la protección de los grupos hidroxilo, la esterificación y la desprotección selectiva. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar las reacciones .

Métodos de producción industrial: La producción industrial de this compound implica la extracción de 10-desacetil baccatina III de las agujas de los tejos, seguida de su modificación química mediante síntesis parcial. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. Se emplean enfoques especiales de formulación, como mezclas de disolventes, solubilización o formación de complejos, para abordar la baja solubilidad de this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Larotaxel se somete a diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de acilo para las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound, como 10-desacetil this compound y 7, 8-ciclopropil baccatina III .

Aplicaciones Científicas De Investigación

Larotaxel is a taxane analog with preclinical activity against taxane-resistant breast cancer and potential for treating various types of cancer . Research has explored its efficacy, safety, and mechanisms of action in different cancer treatments .

Scientific Research Applications

Breast Cancer: this compound has been studied in women with taxane-pretreated metastatic breast cancer (MBC). In a phase II trial, this compound demonstrated good activity, manageable toxicity, and a favorable therapeutic index .

- Study Results: In patients non-resistant to taxanes, the overall response rate (ORR) was 42%, with a median duration of response (DOR) of 5.3 months, a median time to progression (TTP) of 5.4 months, and a median survival time (MST) of 22.6 months. For taxane-resistant patients, the ORR was 19%, with a median DOR of 5.0 months, a median TTP of 1.6 months, and a MST of 9.8 months .

- Adverse Events: The most common grade 3/4 adverse events included neutropenia (82%), fatigue (15%), diarrhea (12%), febrile neutropenia (9%), neutropenic infection (8%), and sensory neuropathy (7%) .

- Liposomal this compound: A nanostructure of functional this compound liposomes decorated with guanine-rich quadruplex nucleotide–lipid derivative was proposed for targeted delivery of this compound into drug-resistant breast cancer cells . Studies in resistant cancer-bearing mice showed that these liposomes had a long circulatory effect, targeted capability, and significant anticancer efficacy. The mechanism of action involves blocking microtubule depolymerization, arresting the cell cycle, blocking the JAK-STAT signaling pathway, and inhibiting the activity of antiapoptotic proteins .

Non-Small Cell Lung Cancer (NSCLC): this compound has been investigated in combination with other chemotherapeutic agents for the first-line treatment of non-small cell lung cancer .

- Study Design: A randomized phase II study evaluated this compound in combination with either cisplatin or gemcitabine in patients with nonirradiable stage IIIB or stage IV NSCLC .

- Study Results: The response rate was higher in the arm receiving this compound and cisplatin (26.7% versus 18.2% in the per-protocol population). In the intention-to-treat population, median progression-free survival was 4.7 months for the this compound/cisplatin arm and 3.3 months for the this compound/gemcitabine arm. Median overall survival was 8.6 months versus 7.3 months, respectively .

- Adverse Events: Grade 3/4 neutropenia was observed in 46.9% of patients in the this compound/cisplatin arm and 41.4% in the this compound/gemcitabine arm .

Urothelial Cancer: this compound in combination with cisplatin has been evaluated as a first-line treatment for locally advanced or metastatic urothelial cancer .

- Study Design: A phase III trial randomized patients to either this compound/cisplatin or gemcitabine/cisplatin. However, the trial was prematurely closed due to the sponsor's decision to halt clinical development of this compound .

- Study Results: The median overall survival was 13.7 months with this compound/cisplatin and 14.3 months with gemcitabine/cisplatin. The median progression-free survival was 5.6 months with this compound/cisplatin and 7.6 months with gemcitabine/cisplatin. More myelosuppression was observed with gemcitabine/cisplatin .

Pancreatic Cancer: this compound is being compared to continuous administration of 5-fluorouracil (5-FU) in patients with advanced pancreatic cancer . The study aims to compare the efficacy and safety of this compound administered as a single agent every 3 weeks to continuous administration of 5-FU .

Tables of Clinical Trial Results

Table 1: Phase II Trial of this compound in Metastatic Breast Cancer

| Endpoint | Taxane-Non-Resistant | Taxane-Resistant |

|---|---|---|

| Overall Response Rate (ORR) | 42% | 19% |

| Median Duration of Response | 5.3 months | 5.0 months |

| Median Time to Progression | 5.4 months | 1.6 months |

| Median Survival Time | 22.6 months | 9.8 months |

Table 2: Phase II Trial of this compound in Non-Small Cell Lung Cancer

| Endpoint | This compound/Cisplatin | This compound/Gemcitabine |

|---|---|---|

| Objective Response Rate | 28.1% | 13.3% |

| Median Progression-Free Survival | 4.7 months | 3.3 months |

| Median Overall Survival | 8.6 months | 7.3 months |

Table 3: Phase III Trial of this compound in Urothelial Cancer

| Endpoint | This compound/Cisplatin | Gemcitabine/Cisplatin |

|---|---|---|

| Median Overall Survival | 13.7 months | 14.3 months |

| Median Progression-Free Survival | 5.6 months | 7.6 months |

Case Studies

Mecanismo De Acción

Larotaxel ejerce sus efectos interactuando con la tubulina polimerizada para promover la formación de microtúbulos estables e impedir su desensamblaje. Esta acción bloquea la división celular en la fase G2-M, lo que lleva al arresto del ciclo celular y la apoptosis. This compound tiene una afinidad mucho menor por la P-glicoproteína que otros taxanos, lo que lo hace eficaz en líneas celulares resistentes a otros agentes quimioterapéuticos .

Compuestos similares:

Paclitaxel: Otro compuesto taxano utilizado en quimioterapia. También estabiliza los microtúbulos, pero tiene una mayor afinidad por la P-glicoproteína.

Docetaxel: Un taxano con mecanismos de acción similares pero propiedades farmacocinéticas diferentes.

Comparación:

Singularidad: this compound tiene una menor afinidad por la P-glicoproteína, lo que lo hace más eficaz en líneas celulares de cáncer resistentes. .

En conclusión, this compound es un compuesto prometedor con un potencial significativo en quimioterapia y otras aplicaciones de investigación científica. Sus propiedades y mecanismos de acción únicos lo convierten en una adición valiosa a la familia de compuestos de taxanos.

Comparación Con Compuestos Similares

Paclitaxel: Another taxane compound used in chemotherapy. It also stabilizes microtubules but has a higher affinity for P-glycoprotein.

Docetaxel: A taxane with similar mechanisms of action but different pharmacokinetic properties.

Comparison:

Actividad Biológica

Larotaxel, also known as XRP9881, is a novel taxane derivative that has shown promise in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer. Its biological activity is characterized by its mechanism of action, efficacy in clinical trials, and innovative formulations that enhance its therapeutic potential.

This compound functions primarily by inhibiting microtubule depolymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and ultimately induces apoptosis in cancer cells. Unlike traditional taxanes, this compound exhibits a unique ability to overcome some forms of drug resistance, particularly those associated with P-glycoprotein overexpression .

Phase II Studies

A randomized multicenter phase II study evaluated this compound in combination with cisplatin or gemcitabine for patients with advanced NSCLC. Results indicated that the combination with cisplatin yielded higher response rates (26.7% vs. 18.2%) and longer median progression-free survival (4.7 months vs. 3.3 months) compared to the gemcitabine combination . The overall survival rates were also more favorable for the this compound/cisplatin group (8.6 months vs. 7.3 months) suggesting that this compound's efficacy may be enhanced when used with platinum-based therapies.

| Treatment Arm | Response Rate | Median PFS (months) | Median OS (months) |

|---|---|---|---|

| This compound + Cisplatin | 26.7% | 4.7 | 8.6 |

| This compound + Gemcitabine | 18.2% | 3.3 | 7.3 |

Phase I Studies

In another phase I study focusing on this compound combined with carboplatin, the maximum tolerated dose was established, and the combination showed modest activity in chemotherapy-naïve patients with advanced/metastatic NSCLC . The study indicated that this compound could be safely administered at doses up to 90 mg/m² without significant dose-limiting toxicities.

Novel Formulations

Recent research has explored innovative formulations of this compound to enhance its delivery and effectiveness against drug-resistant cancers. One notable study developed functional this compound liposomes decorated with guanine-rich quadruplex nucleotide-lipid derivatives aimed at targeting resistant breast cancer cells . These liposomes demonstrated:

- Long Circulatory Effect: Prolonged presence in the bloodstream enhances therapeutic efficacy.

- Targeted Capability: Specific binding to nucleolin receptors on resistant cancer cells improves drug uptake.

- Significant Anticancer Efficacy: In vivo studies showed promising results in reducing tumor size in resistant cancer-bearing mice.

The mechanism underlying this formulation includes blocking microtubule depolymerization and inhibiting anti-apoptotic pathways, further establishing this compound's potential in overcoming multidrug resistance.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Breast Cancer: A case study reported significant improvement in brain metastases from breast cancer following treatment with this compound combined with lapatinib and capecitabine, highlighting its potential in treating metastatic disease .

- Combination Therapies: Ongoing trials are investigating the efficacy of this compound when combined with targeted therapies like Herceptin for HER2-positive breast cancer patients .

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,11R,13R,16S)-4,13-diacetyloxy-1-hydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53NO14/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53)/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOJIXGRFSHVKA-BZVZGCBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156294-36-9, 192573-38-9 | |

| Record name | Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, (1S,2S,4S,7R,8aR,9aS,10aR,12aS,12bR)-7,12a-bis(acetyloxy)-1-(benzoyloxy)-1,3,4,7,8,9,9a,10,10a,12,12a,12b-dodecahydro-2-hydroxy-5,13,13-trimethyl-8-oxo-2,6-methano-2H-cyclodeca[3,4]cyclopropa[4,5]benz[1,2-b]oxet-4-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156294-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Larotaxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156294369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 192573-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAROTAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWQ8K8A81Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.